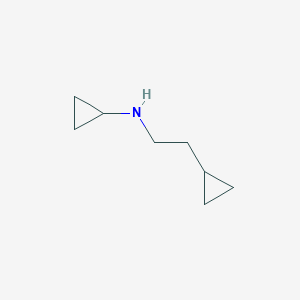
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid (2-FEHPA) is an organic compound used in various scientific research applications. It is a derivative of acetic acid, with a fluorine atom replacing the hydrogen atom of the carboxylic acid group. It has a wide range of applications in biochemistry and physiology, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis of Piperidin-Ols and Their Acrylates : A study demonstrated the synthesis of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones, which yielded 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols. These compounds are promising as monomers for fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
Vinylfluoro Group as an Acetonyl Cation Equivalent : A novel synthesis approach was explored where an acid-catalyzed hydrolysis of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate led to pipecolic acid derivatives. This study highlights the versatility of the vinylfluoro group under acidic conditions (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Fluoroacetylation of Indoles for Synthesis of Fluoromethyl Indol-3-yl Ketones : Research showed an efficient protocol for fluoroacetylation of indoles using fluorinated acetic acids. This method is significant for synthesizing diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions (Yao, Ren, Wang, & Guan, 2016).
Synthesis of New α-Amino-β-hydroxy Six-Membered Heterocyclic Phosphonic Acids : This research focused on the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids from ketones. The compounds synthesized include (4-amino-3-hydroxypiperidin-4-yl)-, (4-amino-3-hydroxytetrahydro-2H-pyran-4-yl)-, and (1-amino-2-hydroxycyclohexyl)phosphonic acids (Louaisil, Rabasso, & Fadel, 2009).
Specific Chemical Applications
Use in Fluoropolymers : A scientific opinion by EFSA assessed the safety of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, used as a polymer production aid in the manufacture of fluoropolymers, highlighting its application in food contact materials (Flavourings, 2014).
Fluorophore Development for Biomedical Analysis : The synthesis of 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, offers strong fluorescence in various pH ranges and is stable against light and heat. It shows potential as a fluorescent labeling reagent in biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Automated Synthesis of Oligoribonucleotides : A new 2'-hydroxyl protecting group, 2-hydroxyisophthalate formaldehyde acetal (HIFA), was developed for RNA oligomer synthesis. This compound demonstrates potential in the automated synthesis of oligoribonucleotides (Rastogi & Usher, 1995).
Indoloketopiperazine Derivatives Synthesis : Research on the synthesis of indoloketopiperazine derivatives through a three-component Ugi reaction using 2-(3-chloro-2-formyl-1H-indol-1-yl) acetic acid highlights the compound's utility in creating novel pharmaceutical agents (Ghandi, Zarezadeh, & Taheri, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c10-3-1-7-5-11(6-9(13)14)4-2-8(7)12/h7-8,12H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAIMSGQMWHUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491390.png)
amine](/img/structure/B1491391.png)



![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)
![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491396.png)




